molecular formula C10H12ClN3O B7530468 4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one

4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one

Cat. No. B7530468
M. Wt: 225.67 g/mol
InChI Key: STBNWWTYJSXUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABH or JNJ-7925476 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

ABH acts as a competitive antagonist of α4β2 nAChRs by binding to the orthosteric binding site of the receptor. This binding results in the inhibition of the receptor's function, leading to a decrease in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
ABH has been shown to have various biochemical and physiological effects on the body. Studies have shown that ABH can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes such as mood regulation, reward, and addiction.

Advantages and Limitations for Lab Experiments

ABH has several advantages when used in lab experiments. It is a selective antagonist of α4β2 nAChRs, which makes it a useful tool to study the function of these receptors. However, ABH has some limitations, such as its low solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several potential future directions for the use of ABH in scientific research. One of the significant areas of interest is the development of new therapies for addiction and other neurological disorders. ABH's ability to modulate the release of neurotransmitters makes it a potential target for the development of new treatments for these conditions. Additionally, ABH can be used to study the role of α4β2 nAChRs in various physiological and pathological conditions, which can lead to a better understanding of these receptors' function and potential therapeutic targets.

Synthesis Methods

The synthesis of ABH involves a multistep process that includes the reaction of 2-azabicyclo[2.2.1]hept-5-en-3-one with 4,5-dichloropyridazin-3(2H)-one in the presence of a base. This reaction results in the formation of ABH as a white solid with a melting point of 194-196°C.

Scientific Research Applications

ABH has been studied for its potential applications in various fields of scientific research. One of the significant applications of ABH is its use as a chemical tool to study the function of nicotinic acetylcholine receptors (nAChRs). ABH acts as a selective antagonist of α4β2 nAChRs and can be used to study the role of these receptors in various physiological and pathological conditions.

properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-8(4-12-13-10(9)15)14-5-6-1-2-7(14)3-6/h4,6-7H,1-3,5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBNWWTYJSXUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=C(C(=O)NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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